tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Overview
Description
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidation typically leads to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction results in the formation of amines or alcohols.
Substitution: Substitution reactions yield various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the indene moiety.
tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the indene moiety.
tert-Butyl carbazate: Features a hydrazine moiety instead of the amine group.
Uniqueness
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the presence of the indene moiety, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in applications requiring selective interactions with biological targets or specific reactivity in chemical synthesis .
Biological Activity
Introduction
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate (CAS No. 597555-55-0) is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group and an indene moiety, contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
Property | Value |
---|---|
IUPAC Name | tert-butyl N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate |
Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.32 g/mol |
CAS Number | 597555-55-0 |
The compound can be synthesized through the reaction of (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine with tert-butyl chloroformate in the presence of a base like triethylamine.
The biological activity of this compound primarily involves its interaction with enzymes. The carbamate group can form covalent bonds with active site residues of enzymes, leading to reversible inhibition of enzyme activity. This property makes it a useful tool in studying enzyme mechanisms and functions .
Enzyme Interaction
The compound has shown potential as a substrate in enzymatic reactions. For instance, it can be utilized in studies involving amino acid transport systems. The stereochemistry of the compound plays a crucial role in its interaction with these systems .
Research Applications
This compound is employed in various areas of biological research:
- Enzyme Mechanism Studies : It serves as a substrate for studying the mechanisms of enzyme action.
- Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific pathways.
- Chemical Synthesis : It acts as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Case Studies
Several studies have evaluated the biological effects of this compound:
Study 1: Enzymatic Activity Modulation
A study demonstrated that this compound inhibited specific enzymes involved in metabolic pathways. The results indicated that varying concentrations led to differential inhibition rates, showcasing its potential as an enzyme inhibitor.
Study 2: Transporter Substrate Evaluation
In another investigation focusing on amino acid transporters, the compound was shown to enter gliosarcoma cells via system-A amino acid transport mechanisms. This finding suggests its utility in targeting tumor cells selectively while minimizing uptake in normal tissues .
Comparative Analysis
When compared to similar compounds such as tert-butyl carbamate and tert-butyl-N-methylcarbamate, this compound exhibits unique steric and electronic properties due to the indene moiety. This uniqueness enhances its specificity for biological targets and reactivity in chemical synthesis .
Compound | Unique Features | Biological Activity |
---|---|---|
tert-butyl ((1S,2S)-2-amino-2,3-dihydro... | Indene moiety enhances selectivity | Enzyme inhibitor and substrate |
tert-butyl carbamate | Lacks indene moiety | General use as a protecting group |
tert-butyl-N-methylcarbamate | Contains methyl group instead of indene | Similar applications but less specificity |
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYUOBKHFIVFN-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679388 | |
Record name | tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597555-55-0 | |
Record name | tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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